molecular formula C24H20ClN3O4 B11219487 2-(4-chlorophenyl)imino-5-(hydroxymethyl)-N-(4-methoxyphenyl)-8-methylpyrano[2,3-c]pyridine-3-carboxamide CAS No. 6782-41-8

2-(4-chlorophenyl)imino-5-(hydroxymethyl)-N-(4-methoxyphenyl)-8-methylpyrano[2,3-c]pyridine-3-carboxamide

Cat. No.: B11219487
CAS No.: 6782-41-8
M. Wt: 449.9 g/mol
InChI Key: UGOIZOKQOWYNMJ-UHFFFAOYSA-N
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Description

This compound belongs to the pyrano[2,3-c]pyridine carboxamide family, characterized by a fused pyranopyridine core with diverse substituents. The structure includes:

  • A 4-chlorophenylimino group at position 2, contributing to hydrophobic interactions.
  • A hydroxymethyl group at position 5, enhancing solubility.
  • An N-(4-methoxyphenyl) carboxamide moiety at position 3, influencing electronic properties.
  • A methyl group at position 8, modulating steric effects.

Properties

CAS No.

6782-41-8

Molecular Formula

C24H20ClN3O4

Molecular Weight

449.9 g/mol

IUPAC Name

2-(4-chlorophenyl)imino-5-(hydroxymethyl)-N-(4-methoxyphenyl)-8-methylpyrano[2,3-c]pyridine-3-carboxamide

InChI

InChI=1S/C24H20ClN3O4/c1-14-22-20(15(13-29)12-26-14)11-21(23(30)27-17-7-9-19(31-2)10-8-17)24(32-22)28-18-5-3-16(25)4-6-18/h3-12,29H,13H2,1-2H3,(H,27,30)

InChI Key

UGOIZOKQOWYNMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C2=C1OC(=NC3=CC=C(C=C3)Cl)C(=C2)C(=O)NC4=CC=C(C=C4)OC)CO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

The following analogs exhibit modifications in substituent groups, impacting physicochemical and pharmacological properties:

Analog 1 : (2Z)-N-(5-Chloro-2,4-dimethoxyphenyl)-5-(hydroxymethyl)-2-[(4-methoxyphenyl)imino]-8-methylpyrano[2,3-c]pyridine-3-carboxamide ()
  • Molecular Formula : C₂₆H₂₄ClN₃O₆
  • Substituent Differences: Additional chloro and methoxy groups on the phenyl ring (5-chloro-2,4-dimethoxyphenyl).
Analog 2 : (2Z)-5-(Hydroxymethyl)-N-(4-iodophenyl)-8-methyl-2-[(4-methylphenyl)imino]-2H-pyrano[2,3-c]pyridine-3-carboxamide ()
  • Molecular Formula: Not explicitly stated (CAS 1321716-68-0).
  • Substituent Differences: Iodo substituent on the phenyl ring (4-iodophenyl), increasing steric bulk. 4-methylphenylimino group instead of 4-chlorophenylimino.

Physicochemical and Functional Comparisons

Property Target Compound Analog 1 () Analog 2 ()
Molecular Weight ~480–490 g/mol (estimated) 509.943 g/mol Likely >500 g/mol (iodine)
Solubility Moderate (hydroxymethyl) Reduced (additional methoxy) Low (iodo group)
Electron-Donor Groups 4-Methoxyphenyl 4-Methoxyphenyl + dimethoxy 4-Methylphenyl
Halogen Effects Chlorine (polarizable) Chlorine Iodine (higher polarizability)
Key Observations :

Analog 1 ’s additional methoxy groups may improve binding affinity in polar environments but reduce metabolic stability due to steric hindrance .

Analog 2 ’s iodine substituent could enhance interactions with hydrophobic pockets in biological targets but may limit bioavailability .

Methodological Considerations

  • Structural Confirmation : Techniques such as 1H-NMR (as described in ) and crystallography software like SHELX () and ORTEP-3 () are critical for verifying substituent positions and stereochemistry in these analogs .
  • Synthetic Challenges : The introduction of bulky groups (e.g., iodine in Analog 2) requires optimized coupling conditions to avoid byproducts.

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